![molecular formula C21H28ClNO B607980 HS665 HCl CAS No. 1410935-22-6](/img/no-structure.png)
HS665 HCl
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Overview
Description
HS665 is a novel radioligand designed to bind selectively to the kappa opioid peptide (KOP) receptor, a target of therapeutic interest for the treatment of a variety of human disorders (i.e., pain, affective disorders, drug addiction, and psychotic disorders).
Scientific Research Applications
Radioligand for Kappa Opioid Receptor
HS665 HCl has been synthesized as a radioligand specifically targeting the kappa opioid peptide (KOP) receptor. This receptor is of interest for the treatment of various human disorders, including pain, affective disorders, drug addiction, and psychotic disorders. The radioligand, labeled as [(3)H]HS665, was tested for its binding properties to both recombinant human KOP receptors and native neuronal KOP receptors, demonstrating its utility as a tool in studying ligand-KOP receptor interactions in both recombinant and native settings (Guerrieri et al., 2015).
Analgesic Properties
HS665, as a highly potent and selective kappa opioid receptor agonist, has been evaluated for its analgesic properties. It has shown efficacy in inhibiting pain responses in animal models, suggesting its potential as a therapeutic agent for pain management. The specific targeting of the KOP receptor and its potency as an analgesic were highlighted in a study focusing on its design, synthesis, and biological evaluation (Spetea et al., 2012).
Research on Hormone-Sensitive Lipase
Research involving hormone-sensitive lipase (HSL) has mentioned HS665 in the context of investigating phosphorylation sites and their role in lipolysis. While not directly related to HS665, this research contributes to the broader understanding of biological processes where compounds like HS665 might play a role (Anthonsen et al., 1998).
properties
CAS RN |
1410935-22-6 |
---|---|
Product Name |
HS665 HCl |
Molecular Formula |
C21H28ClNO |
Molecular Weight |
345.91 |
IUPAC Name |
3-[2-(Cyclobutylmethyl-phenethyl-amino)-ethyl]-phenol Hydrochloride |
InChI |
InChI=1S/C21H27NO.ClH/c23-21-11-5-8-19(16-21)13-15-22(17-20-9-4-10-20)14-12-18-6-2-1-3-7-18;/h1-3,5-8,11,16,20,23H,4,9-10,12-15,17H2;1H |
InChI Key |
ZRYMGDBUXKLANH-UHFFFAOYSA-N |
SMILES |
OC1=CC=CC(CCN(CC2CCC2)CCC3=CC=CC=C3)=C1.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
HS665; HS-665; HS 665; HS665 HCl; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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